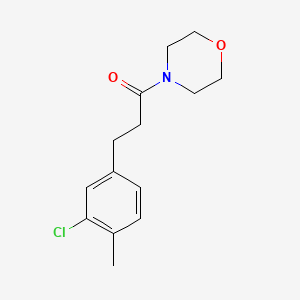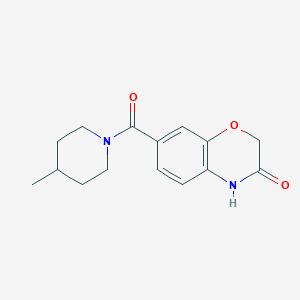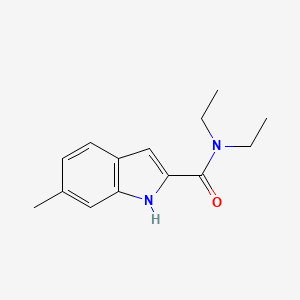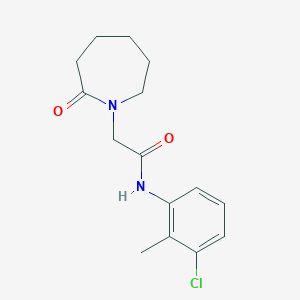
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as MPMQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMQ is a quinoline-based compound that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have antioxidant properties, which could protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research could focus on the optimization of the synthesis method to increase yields and purity. In addition, further studies could investigate the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, which could lead to the development of more effective therapeutic agents. Another area of research could focus on the use of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone in combination with other drugs to enhance its anticancer and neuroprotective properties. Overall, the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has the potential to lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methylpiperidine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been optimized to increase yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anticancer agent. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-10-18(11-9-12)16(19)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTGPEUAQMKJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)









